4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenoxy)-
Description
The compound "4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenoxy)-" is a benzopyran-4-one derivative characterized by a 4-chlorophenoxy substituent at position 3 and an acetyloxy group at position 7. Benzopyran-4-ones (chromones) are heterocyclic scaffolds with broad applications in medicinal chemistry, materials science, and agrochemical research due to their diverse biological activities and tunable electronic properties .
Properties
CAS No. |
137988-10-4 |
|---|---|
Molecular Formula |
C17H11ClO5 |
Molecular Weight |
330.7 g/mol |
IUPAC Name |
[3-(4-chlorophenoxy)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C17H11ClO5/c1-10(19)22-13-6-7-14-15(8-13)21-9-16(17(14)20)23-12-4-2-11(18)3-5-12/h2-9H,1H3 |
InChI Key |
QCOTUFUZJRIASD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl acetate typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the chromen-4-one intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the hydroxyl group on the chromen-4-one core with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenoxy group.
Major Products
The major products formed from these reactions include quinones, chroman-4-one derivatives, and various substituted chromen-4-one compounds.
Scientific Research Applications
3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among benzopyran-4-one derivatives include substituents at positions 3 and 7, which influence electronic properties, solubility, and bioactivity. Below is a comparative analysis based on the provided evidence:
Table 1: Comparison of Structural and Physical Properties
Key Findings from Comparative Studies
Electronic Effects: Chlorinated derivatives (e.g., 4-chlorophenyl or dichlorophenoxy) exhibit increased lipophilicity and electron-withdrawing effects, enhancing stability in hydrophobic environments. This property is advantageous in pesticide formulations . Methoxy or hydroxy groups (e.g., 3-methoxyphenoxy or neobavaisoflavone) improve water solubility and hydrogen-bonding capacity, making them suitable for pharmaceutical applications .
Synthetic Accessibility :
- Bromination and acetylation methods (e.g., synthesis of 7-acetyloxy-4-bromomethyl derivatives in ) are common for functionalizing the benzopyran-4-one core. The presence of electron-withdrawing groups (e.g., Cl) can direct regioselectivity in substitution reactions .
Acetyloxy groups at position 7 (as in 88100-93-0) may serve as prodrug moieties, enhancing bioavailability through metabolic hydrolysis .
Biological Activity
Introduction
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenoxy)-, also known as [3-(4-chlorophenoxy)-4-oxochromen-7-yl] acetate , is a synthetic organic compound belonging to the benzopyran family. This compound exhibits a unique chromenone structure characterized by a fused benzene and pyran ring system, which is modified by an acetyloxy group at the 7-position and a chlorophenoxy group at the 3-position. The combination of these functional groups significantly influences its biological activities and potential therapeutic applications.
- Molecular Formula : C17H14ClO4
- Molecular Weight : Approximately 320.74 g/mol
- CAS Number : 137988-10-4
The biological activity of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenoxy)- is largely attributed to its interaction with various molecular targets and signaling pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antioxidant Activity : It may enhance the body's antioxidant defenses by modulating pathways related to oxidative stress.
- Cell Proliferation : The compound has been shown to affect cell cycle regulation, promoting apoptosis in cancer cells.
Biological Activities
Research indicates that compounds related to benzopyranones exhibit a range of biological activities, including:
- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and cervical cancer cells.
- Anti-inflammatory Effects : It has been shown to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
- Antioxidant Effects : The compound may scavenge free radicals and reduce oxidative stress, contributing to its protective effects against cellular damage.
Anticancer Activity
A study investigated the effects of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenoxy)- on human breast cancer cell lines (e.g., T47D). The results indicated:
- IC50 Value : The compound exhibited an IC50 value of approximately 5 µM, indicating significant cytotoxicity against T47D cells.
- Mechanism : Apoptosis was confirmed through flow cytometry, revealing an increase in early apoptotic cells after treatment.
Anti-inflammatory Activity
Another study focused on its anti-inflammatory properties using murine models:
- Inflammatory Markers : Treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels.
- Histological Analysis : Tissue samples showed decreased infiltration of inflammatory cells compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4H-1-Benzopyran-4-one, 7-acetyloxy-3-(4-nitrophenoxy) | Nitro group instead of chloro | Potentially higher reactivity due to nitro group |
| 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy) | Two acetyloxy groups | Increased hydrophilicity and possible solubility benefits |
| 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(phenoxy) | Simple phenoxy group | Broader applicability in biological systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
